molecular formula C10H11ClFN B13045569 (R)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045569
M. Wt: 199.65 g/mol
InChI Key: DRUAHYFELNRGHJ-SNVBAGLBSA-N
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Description

®-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound characterized by the presence of chlorine and fluorine atoms on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Halogenation: Introduction of chlorine and fluorine atoms onto the naphthalene ring through halogenation reactions.

    Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

    Amination: Introduction of the amine group at the 1-position of the tetrahydronaphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and reduction processes, followed by purification steps to ensure the desired enantiomeric purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring or the amine group.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of various substituted tetrahydronaphthalene derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate for various therapeutic applications.
  • Studied for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    (S)-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may exhibit different biological activity.

    7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom, leading to different chemical and biological properties.

    6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom, resulting in distinct reactivity and applications.

Uniqueness: ®-7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can exhibit different properties.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(1R)-7-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5,10H,1-3,13H2/t10-/m1/s1

InChI Key

DRUAHYFELNRGHJ-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=CC(=C(C=C2C1)F)Cl)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)F)Cl)N

Origin of Product

United States

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